4-{4-[(3R)-3-methylmorpholin-4-yl]-6-[1-(S-methylsulfonimidoyl)cyclopropyl]pyrimidin-2-yl}-1H-pyrrolo[2,3-b]pyridine
描述
AZD6738,也称为ceralasertib,是一种强效且选择性的口服生物利用度高的毛细血管扩张症共济失调和Rad3相关激酶抑制剂。这种激酶是DNA损伤反应的关键调节因子,参与协调细胞周期检查点和DNA修复机制。 AZD6738已显示出作为抗肿瘤剂的巨大潜力,尤其是在与其他疗法联合使用时 .
准备方法
合成路线和反应条件
AZD6738的合成涉及多个步骤,从取代的2-硝基苯胺开始。关键步骤包括:
钯催化偶联: 使用乙酸钯、Xantphos和碳酸铯在1,4-二噁烷中于80°C下微波条件下,将取代的2-硝基苯胺与合适的伙伴偶联.
工业生产方法
AZD6738的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这涉及使用高通量反应器、连续流化学和自动化纯化系统,以确保高产率和纯度。
化学反应分析
反应类型
AZD6738会经历多种类型的化学反应,包括:
氧化: 在特定条件下,它可以氧化形成各种氧化衍生物。
还原: 中间阶段的硝基可以还原为胺。
取代: 可以在芳环上进行各种取代反应,以引入不同的官能团。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 乙酸中的锌或氯化铵水溶液中的铟。
取代: 使用乙酸钯和Xantphos的钯催化偶联反应。
主要产品
从这些反应中形成的主要产物包括具有不同官能团的各种AZD6738衍生物,可用于进一步研究和应用。
科学研究应用
AZD6738具有广泛的科学研究应用,包括:
化学: 用作研究DNA损伤反应和细胞周期检查点的工具化合物。
生物学: 有助于理解DNA修复和复制压力机制。
医学: 显示出作为抗肿瘤剂的潜力,尤其是在与其他疗法(如卡铂和奥拉帕利)联合使用时
工业: 用于开发新的癌症疗法,并用作药物发现中的参考化合物。
作用机制
AZD6738通过抑制毛细血管扩张症共济失调和Rad3相关激酶发挥作用。 这种抑制导致CHK1磷酸化的调节,并诱导ATM依赖性信号传导和DNA损伤标记γH2AX . 通过抑制毛细血管扩张症共济失调和Rad3相关激酶介导的修复途径,AZD6738会增加复制压力,并促进肿瘤细胞的死亡 .
相似化合物的比较
生物活性
The compound 4-{4-[(3R)-3-methylmorpholin-4-yl]-6-[1-(S-methylsulfonimidoyl)cyclopropyl]pyrimidin-2-yl}-1H-pyrrolo[2,3-b]pyridine , often referred to as AZ20, is recognized for its potent biological activity as an inhibitor of the ATR (Ataxia Telangiectasia and Rad3-related) kinase. This activity positions it as a promising candidate in cancer therapy, particularly in enhancing the efficacy of chemotherapeutic agents and radiation therapy.
ATR is a key regulator in the DNA damage response (DDR), responsible for activating repair pathways in response to replication stress and DNA damage. Inhibition of ATR can sensitize cancer cells to DNA-damaging agents, making it a target for enhancing anti-tumor efficacy. AZ20 has been shown to inhibit ATR with high potency, demonstrating an IC50 value of approximately 5 nM against immunoprecipitated ATR from HeLa cell extracts, and 50 nM in colorectal adenocarcinoma cell lines .
Biological Activity
1. Antitumor Efficacy:
AZ20 exhibits significant antiproliferative effects across various human tumor cell lines. In preclinical studies, it has demonstrated strong monotherapy efficacy in xenograft models that possess deficiencies in DNA damage repair mechanisms. The compound's ability to inhibit ATR leads to increased replication stress and subsequent tumor cell death .
2. Synergistic Effects:
AZ20 has shown synergistic antitumor activity when combined with other DNA-damage inducing therapies, such as chemotherapy or radiation. This combination therapy enhances the overall effectiveness against tumors that are reliant on specific DNA repair pathways .
Case Studies
Several studies have highlighted AZ20’s effectiveness:
- Study 1: In a study involving LoVo colorectal adenocarcinoma cells, AZ20 significantly inhibited cell growth in vitro and led to substantial tumor regression in vivo when administered at well-tolerated doses .
- Study 2: Another investigation demonstrated that AZ20 could sensitize tumor cells to external beam radiation therapy (EBRT), indicating its potential as a combination treatment strategy in clinical settings .
Data Summary
Biological Activity | IC50 Values | Model | Outcome |
---|---|---|---|
ATR Inhibition | 5 nM (HeLa) | In vitro | Potent inhibition of ATR activity |
Antiproliferative | 50 nM (HT29) | In vitro | Significant growth inhibition |
Tumor Regression | N/A | Xenograft | Strong monotherapy efficacy |
Synergistic Activity | N/A | Various | Enhanced efficacy with chemotherapeutics |
属性
IUPAC Name |
imino-methyl-[1-[6-[(3R)-3-methylmorpholin-4-yl]-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl]cyclopropyl]-oxo-λ6-sulfane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2S/c1-13-12-28-10-9-26(13)17-11-16(20(5-6-20)29(2,21)27)24-19(25-17)15-4-8-23-18-14(15)3-7-22-18/h3-4,7-8,11,13,21H,5-6,9-10,12H2,1-2H3,(H,22,23)/t13-,29?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUHVTCQTUDPIJ-RNHBAAACSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)C4=C5C=CNC5=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)C4=C5C=CNC5=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352226-88-0 | |
Record name | imino-methyl-[1-[6-[(3R)-3-methylmorpholin-4-yl]-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl]cyclopropyl]-oxo-λ6-sulfane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。